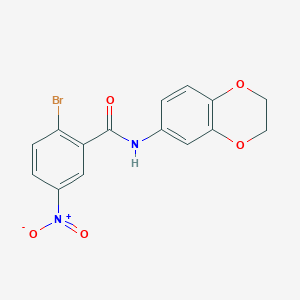![molecular formula C23H21N5O6S B6074539 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B6074539.png)
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL THIOPHENE-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, a thiophene ring, and various functional groups such as amino, cyano, ethoxy, and nitro groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 4-alkylmethylene-3-substituted 5-pyrazolones with malononitrile or cyanothioacetamide . The reaction conditions often involve the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization and formation of the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The choice of reagents, solvents, and catalysts can be tailored to achieve the desired product with minimal by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Solvents like ethanol, methanol, and DMF are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethoxy group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
- 6-Amino-5-cyano-3-methyl-4-aryl-1H,4H-pyrazolo[3,4-b]pyrans
Uniqueness
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is unique due to its combination of a pyrano[2,3-c]pyrazole core with a thiophene ring and multiple functional groups
Eigenschaften
IUPAC Name |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6S/c1-3-6-14-19-18(13(11-24)21(25)34-22(19)27-26-14)12-9-15(28(30)31)20(16(10-12)32-4-2)33-23(29)17-7-5-8-35-17/h5,7-10,18H,3-4,6,25H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXAJOEYYIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OCC)OC(=O)C4=CC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B6074470.png)
![Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)
![6-hydroxy-1-(2-methylphenyl)-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B6074486.png)
![3-CHLORO-6-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6074496.png)
![(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6074508.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B6074545.png)

![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)
